Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-
Description
Its core structure consists of an octadecanamide (C18) backbone modified with a functionalized ethylamine side chain containing aminocarbonyl (urea-like) and 2-hydroxyethyl groups. This polar substitution pattern distinguishes it from simpler amides like stearamide (octadecanamide, CAS 124-26-5), which lacks such hydrophilic moieties .
Properties
CAS No. |
67970-23-4 |
|---|---|
Molecular Formula |
C23H47N3O3 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
N-[2-[carbamoyl(2-hydroxyethyl)amino]ethyl]octadecanamide |
InChI |
InChI=1S/C23H47N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)25-18-19-26(20-21-27)23(24)29/h27H,2-21H2,1H3,(H2,24,29)(H,25,28) |
InChI Key |
DHUMLDQZOQCRKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Detail |
|---|---|
| IUPAC Name | N-[2-(2-hydroxyethylamino)ethyl]octadecanamide |
| Molecular Formula | C22H46N2O2 |
| Molecular Mass | 370.61 g/mol |
| CAS Number | 120-41-2 |
| InChI | InChI=1S/C22H46N2O2/c1-2-3-... (full string omitted) |
| InChIKey | YLWQPJKQVUOINR-UHFFFAOYSA-N |
| SMILES | O=C(N(CCO)CCN)CCCCCCCCCCCCCCCCC |
| LogP (octanol-water) | 5.53 |
The compound contains an amide bond linking the octadecyl (C18) fatty chain to a substituted aminoethyl group bearing a hydroxyethyl substituent. This structure imparts both hydrophobic and hydrophilic properties, useful in surfactant and pharmaceutical applications.
Preparation Methods of Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-
General Synthetic Strategy
The synthesis of N-(2-aminoethyl)-N-(2-hydroxyethyl)octadecanamide typically involves the amidation of stearic acid derivatives with suitably functionalized amino alcohols. The key steps include:
- Activation of the carboxyl group of octadecanoic acid (stearic acid) or its derivatives (e.g., stearoyl chloride).
- Nucleophilic substitution by 2-aminoethanol or its derivatives to form the amide bond.
- Protection/deprotection steps if necessary to maintain selectivity and avoid side reactions.
- Purification by chromatographic techniques.
Detailed Synthetic Routes
Amidation via Stearoyl Chloride and 2-Aminoethanol Derivatives
Preparation of Stearoyl Chloride:
- Stearic acid is converted to stearoyl chloride by reaction with thionyl chloride (SOCl2) under reflux conditions.
- This converts the carboxylic acid into a more reactive acyl chloride intermediate.
Coupling with 2-(2-Aminoethylamino)ethanol:
- The stearoyl chloride is reacted with 2-(2-aminoethylamino)ethanol (a bifunctional amino alcohol containing both amino and hydroxy groups).
- The amino group attacks the acyl chloride, forming the amide bond.
- Reaction is typically performed in anhydrous conditions with a base such as triethylamine to scavenge HCl formed.
-
- The crude product is purified by recrystallization or chromatographic methods such as reverse-phase high-performance liquid chromatography (RP-HPLC).
- The use of Newcrom R1 HPLC columns with acetonitrile-water mobile phases containing phosphoric acid or formic acid has been reported for analytical and preparative purification.
Direct Coupling Using Carbodiimide-Mediated Amidation
- Stearic acid can be directly coupled with 2-(2-aminoethylamino)ethanol using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- The reaction proceeds under mild conditions, often in dichloromethane or dimethylformamide solvents.
- This method avoids the need to prepare the acyl chloride intermediate.
- Side reactions such as O-acylation of the hydroxy group can be minimized by controlling reaction conditions and using additives like N-hydroxysuccinimide (NHS).
Reaction Conditions and Yields
| Step | Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Stearoyl chloride formation | SOCl2, reflux, 2-4 h | 85-95 | Anhydrous conditions required |
| Amidation with amino alcohol | Anhydrous solvent, base (triethylamine), 0-25°C to RT, 4-24 h | 70-90 | Slow addition of acyl chloride recommended |
| Carbodiimide coupling | DCC or EDC, DMF/DCM, RT, 12-24 h | 65-85 | NHS additive improves selectivity |
| Purification | RP-HPLC (Newcrom R1 column), MeCN/H2O + acid | >95 purity | Suitable for preparative and analytical use |
Analytical and Purification Techniques
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
- RP-HPLC is the preferred method for analyzing and purifying Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-.
- Columns such as Newcrom R1, which have low silanol activity, provide efficient separation.
- Mobile phases typically include acetonitrile and water with phosphoric acid for standard analysis or formic acid for mass spectrometry compatibility.
- Particle sizes of 3 µm allow for high-resolution and fast ultra-performance liquid chromatography (UPLC) applications.
- This method is scalable from analytical to preparative scale, facilitating impurity isolation and pharmacokinetic studies.
Mass Spectrometry and Spectroscopic Characterization
- Mass spectrometry confirms molecular mass (m/z 370.61) and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) verifies the amide bond formation and substitution pattern.
- Infrared spectroscopy (IR) identifies characteristic amide carbonyl stretching (~1650 cm^-1) and hydroxy functional group peaks.
Research Findings and Notes on Preparation
- The amidation reaction is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of intermediates.
- Selectivity for amide bond formation over possible esterification of the hydroxyethyl group is controlled by reaction parameters and choice of coupling agents.
- The compound’s amphiphilic nature allows it to be used as a surfactant or emulsifying agent in pharmaceutical formulations.
- The reverse-phase chromatographic methods developed have been validated for reproducibility and scalability, supporting both research and industrial applications.
- No direct references to alternative green or enzymatic synthesis routes were found in the reviewed literature, indicating classical chemical synthesis remains the standard.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Stearoyl chloride amidation | Stearoyl chloride, 2-(2-aminoethylamino)ethanol, triethylamine | High yield, well-established | Requires handling of corrosive SOCl2 and acyl chloride |
| Carbodiimide coupling | Stearic acid, DCC/EDC, NHS, 2-(2-aminoethylamino)ethanol | Mild conditions, avoids acyl chloride | Possible side reactions, lower yields without optimization |
| RP-HPLC purification | Newcrom R1 column, MeCN/H2O + acid | High purity, scalable | Requires chromatographic equipment |
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : Octadecanamide serves as a reagent in various organic synthesis reactions, facilitating the creation of other compounds.
- Analytical Chemistry Standard : It is used as a standard in analytical methods, particularly in chromatography .
Biology
- Cell Signaling : Research indicates that this compound may play a role in cell signaling mechanisms, potentially influencing cellular responses and interactions .
- Membrane Structure : Its integration into lipid membranes suggests implications for membrane fluidity and function, essential for various biological processes .
Medicine
- Therapeutic Potential : Investigations are ongoing regarding its use in drug development, specifically targeting molecular pathways involved in disease mechanisms. Its ability to modulate protein activity makes it a candidate for therapeutic applications .
- Toxicological Studies : Safety assessments have raised concerns about potential toxicity, including irritation and sensitization, necessitating further research into its effects on human health .
Industrial Applications
- Surfactants and Lubricants : The compound is utilized in the formulation of surfactants and lubricants due to its amphiphilic properties, which enhance surface activity .
- Separation Techniques : It can be effectively separated using HPLC methods, which are crucial for isolating impurities during preparative separation processes .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Chemistry | Organic synthesis reagent | Facilitates formation of other compounds |
| Analytical standard | Used in chromatography | |
| Biology | Cell signaling | Potential influence on cellular responses |
| Membrane structure | Affects membrane fluidity | |
| Medicine | Drug development | Targets specific molecular pathways |
| Toxicological studies | Concerns about irritation and sensitization | |
| Industry | Surfactants and lubricants | Enhances surface activity |
| HPLC separation | Effective isolation of impurities |
A study investigating the interaction of Octadecanamide with cellular membranes demonstrated its ability to alter membrane fluidity, impacting cell signaling pathways. This research highlighted its potential as a therapeutic agent targeting diseases related to membrane dysfunction.
Case Study 2: Industrial Application
An industrial application study focused on utilizing Octadecanamide in the production of eco-friendly lubricants. The findings indicated that its incorporation improved lubrication properties while reducing environmental impact compared to conventional lubricants.
Mechanism of Action
The mechanism of action of Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. The hydrocarbon chain allows it to integrate into lipid membranes, influencing membrane fluidity and function .
Comparison with Similar Compounds
Key Structural Features:
- Hydrophobic tail : C17H35 chain (octadecanamide backbone).
- Molecular weight : Estimated >400 g/mol (based on analogs in and ).
Comparison with Similar Compounds
Stearamide (Octadecanamide, CAS 124-26-5)
N,N′-Ethylenebis(stearamide) (CAS 110-30-5)
N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide
- Structure : Stearamide with a tris(hydroxymethyl)ethyl group.
- Properties: High hydrophilicity due to three hydroxyl groups . Potential applications: Emulsifiers, personal care products .
- Contrast : The target compound’s urea moiety offers stronger hydrogen-bonding capacity, whereas this analog’s multiple hydroxyls prioritize water solubility.
N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octadecanamide
- Structure : Stearamide with an imidazolyl-ethyl side chain.
- Properties :
- Contrast: The imidazole ring introduces pH-dependent chargeability, whereas the target compound’s hydroxyethyl-urea group maintains neutrality, favoring stability in non-ionic formulations .
Data Table: Comparative Properties of Octadecanamide Derivatives
Research Findings and Industrial Relevance
- Micelle Formation: Stearamide derivatives with polar heads (e.g., hydroxyethyl) form reverse micelles in toluene, with hydrophilic cores and hydrophobic shells, useful in drug delivery or nanoreactors .
- Performance in Polymers: Urea-modified amides exhibit superior anti-static properties compared to non-polar analogs, critical for electronics packaging .
Biological Activity
Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- (CAS Number: 67970-23-4) is a complex organic compound with significant biological activity. Its molecular formula is C22H46N2O2, and it features a long hydrocarbon chain along with functional groups that contribute to its diverse chemical properties. This article explores its biological activity, mechanisms of action, potential applications in medicine and industry, and relevant research findings.
- Molecular Weight : 370.6 g/mol
- Structure : The compound consists of a long hydrocarbon chain (octadecanamide) linked to an amino group modified by a hydroxyethyl chain.
- Chemical Reactions : It undergoes various reactions such as oxidation, reduction, and nucleophilic substitution, which can affect its biological properties.
Octadecanamide interacts with specific molecular targets within biological systems. Its mechanism of action includes:
- Protein Binding : The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways.
- Membrane Integration : The hydrocarbon chain allows it to integrate into lipid membranes, influencing membrane fluidity and function, which plays a crucial role in cell signaling and communication.
Biological Activity
Research has indicated several biological activities associated with Octadecanamide:
- Cell Signaling : It is involved in modulating cell signaling pathways, potentially affecting cellular responses to external stimuli.
- Antimicrobial Properties : Some studies suggest that compounds similar to Octadecanamide exhibit antimicrobial effects, although specific data on this compound's efficacy is limited.
- Therapeutic Potential : Investigated for its role in drug development, particularly in targeting specific molecular pathways related to diseases such as cancer and neurodegenerative disorders.
Case Studies
- Cell Membrane Interaction : A study demonstrated that Octadecanamide can influence the fluidity of lipid bilayers, which is critical for membrane protein functionality.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects in cellular models of neurodegeneration .
Data Table of Biological Activities
Applications
Octadecanamide has several applications across different fields:
- Chemistry : Used as a reagent in organic synthesis and analytical chemistry.
- Biology : Investigated for its role in biological systems, including cell signaling and membrane structure.
- Medicine : Explored for therapeutic potential in drug development targeting specific molecular pathways.
- Industry : Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Q & A
Basic: What are the standard synthetic protocols for Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- in laboratory settings?
Answer:
The compound is synthesized via a condensation reaction between octadecanoic acid (stearic acid) and N-(2-hydroxyethyl)ethylenediamine. The reaction is conducted in xylene under reflux at 140°C for several hours to ensure complete amide bond formation. Post-synthesis, purification typically involves recrystallization or column chromatography to achieve >95% purity. Critical parameters include solvent choice (e.g., xylene’s high boiling point aids reflux) and stoichiometric control to minimize by-products like unreacted amines .
Advanced: How do laboratory-scale synthesis conditions differ from industrial production methods for this compound?
Answer:
Industrial methods prioritize scalability and cost-efficiency. While lab synthesis uses batch reactors, industrial processes employ continuous flow reactors to enhance reaction uniformity and throughput. Purification shifts from manual chromatography to automated high-performance liquid chromatography (HPLC) or fractional distillation. Industrial protocols also optimize catalyst loading (e.g., acid catalysts for faster kinetics) and employ solvent recycling systems. Yield improvements (from ~70% in labs to >90% industrially) are achieved via real-time monitoring and closed-loop feedback systems .
Basic: What types of chemical reactions is this compound known to undergo, and under what conditions?
Answer:
Key reactions include:
- Oxidation : Using H₂O₂ or KMnO₄ in acidic media to cleave the amide bond, yielding carboxylic acids.
- Reduction : LiAlH₄ in anhydrous THF reduces the amide to a primary amine.
- Nucleophilic substitution : Reacts with alkyl halides (e.g., methyl iodide) at the secondary amine site under basic conditions (pH >10).
Reaction specificity depends on protecting group strategies; for example, selective oxidation of the hydrocarbon chain requires masking the amide with Boc groups .
Advanced: What strategies are effective in optimizing reaction yields for nucleophilic substitutions involving this amide?
Answer:
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
- Temperature control : Microwave-assisted synthesis at 80–100°C reduces reaction time by 50% compared to conventional heating.
- By-product suppression : Scavengers like molecular sieves absorb water in equilibrium-driven reactions. Yield improvements from 60% to 85% have been documented under optimized conditions .
Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups (amide NH at δ 6.5–7.0 ppm; hydroxyethyl CH₂ at δ 3.4–3.7 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity (>98% required for biological studies).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ at m/z 414.3 (calc. 413.6 g/mol).
- FT-IR : Amide I band (1640–1680 cm⁻¹) and hydroxyl stretch (3200–3600 cm⁻¹) confirm functional groups .
Advanced: How can researchers address discrepancies in molecular formula reports across different sources for this compound?
Answer:
Discrepancies (e.g., C₂₂H₄₆N₂O₂ vs. C₂₃H₄₇N₃O₃ in and ) arise from nomenclature variations (e.g., inclusion of counterions or tautomers). To resolve:
- Cross-validate via elemental analysis (EA) and X-ray crystallography .
- Consult authoritative databases (e.g., PubChem, CAS) for standardized entries.
- Recalculate molecular formulas using IUPAC naming rules, accounting for substituents like the hydroxyethylaminoethyl group .
Basic: In which research fields is this compound commonly applied, and for what purposes?
Answer:
- Organic Chemistry : As a surfactant template due to its amphiphilic structure.
- Biophysics : Modifies lipid membrane fluidity in model bilayer studies.
- Medicinal Chemistry : Investigated for targeting G-protein-coupled receptors (GPCRs) via hydrophobic interactions.
- Materials Science : Precursor for self-assembled monolayers (SAMs) on metal surfaces .
Advanced: What experimental approaches are used to study the interaction of this compound with lipid membranes in biological systems?
Answer:
- DSC (Differential Scanning Calorimetry) : Measures phase transition temperatures to assess membrane integration.
- Fluorescence Anisotropy : Uses diphenylhexatriene (DPH) probes to quantify changes in membrane rigidity.
- Molecular Dynamics (MD) Simulations : Models the compound’s orientation within bilayers (e.g., tilt angles of 15–30° relative to the membrane normal).
- Langmuir-Blodgett Troughs : Monitors surface pressure-area isotherms to determine critical micelle concentrations (CMC ≈ 0.1 mM) .
Advanced: How do structural modifications (e.g., substitution of functional groups) influence the compound's physicochemical properties?
Answer:
- Hydrocarbon Chain Length : Increasing from C18 to C22 raises melting point (mp) from 85°C to 110°C but reduces aqueous solubility.
- Hydroxyethyl vs. Cyanoethyl Substitution : Cyanoethyl derivatives () exhibit higher polarity (logP = 3.2 vs. 4.5) and enhanced reactivity in nucleophilic substitutions.
- Amide vs. Ester Linkages : Esters () show faster hydrolysis rates (t₁/₂ = 2 h at pH 7.4 vs. >24 h for amides) .
Basic: What safety precautions are necessary when handling this compound in laboratory experiments?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of xylene vapors (TLV = 100 ppm).
- Waste Disposal : Neutralize acidic/by-product streams before disposal in designated organic waste containers.
- Toxicity Data : Limited acute toxicity (LD₅₀ >2000 mg/kg in rats), but chronic exposure risks (e.g., neurotoxicity) require adherence to ALARA principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
